[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Click Chemistry Organic Synthesis Methodology

This is the precise 3-fluorophenyl regioisomer (CAS 1096130-65-2), distinct from the 4-fluoro analog. Substitution alters dipole, binding, and ADMET profiles by ~6-fold LogP difference. Sourced as a high-yield (92%) building block ideal for CuAAC library synthesis. Critical for SAR studies demanding specific meta-fluorine positioning.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 1096130-65-2
Cat. No. B1442857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1096130-65-2
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=C(N=N2)CO
InChIInChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
InChIKeyVTRWXKRQCFFJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1096130-65-2) as a Triazole Building Block


[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1096130-65-2) is a 1,2,3-triazole derivative with the molecular formula C9H8FN3O and a molecular weight of 193.18 g/mol . It is characterized by a 3-fluorophenyl group substituted at the N1 position of the triazole ring, which features a 4-hydroxymethyl group . This compound is a member of a broad class of fluorinated triazoles investigated for their utility as synthetic intermediates in medicinal chemistry and materials science, where the fluorine atom and the triazole core confer specific electronic and structural properties that are not generic across all regioisomers or analogs [1].

Procurement Rationale: Why [1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is Not Interchangeable with its 4-Fluoro Analog


In the context of 1,2,3-triazole building blocks, the specific position of the fluorine atom on the phenyl ring is a critical, non-interchangeable structural feature that dictates the compound's physicochemical properties and subsequent biological or material performance. The 3-fluorophenyl regioisomer (CAS 1096130-65-2) is distinct from the 4-fluorophenyl regioisomer (CAS 1225046-93-4) in terms of its electronic distribution, molecular dipole moment, and steric profile, which collectively influence binding affinity, metabolic stability, and crystal packing [1]. Simple substitution of one regioisomer for the other in a synthetic sequence or a biological assay will yield fundamentally different outcomes, as the ortho/meta/para positioning of the fluorine atom is a well-documented modulator of molecular recognition in medicinal chemistry [2]. Therefore, procurement decisions must be based on the precise regioisomer required for a specific synthetic or research objective.

Product-Specific Evidence Guide: Quantifying Differentiation for [1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol


Defined Synthesis Protocol and Yield: Reproducible Preparation via CuAAC

The synthesis of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been explicitly reported using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This well-defined protocol, using copper(II) acetate pentahydrate, lithium hydroxide monohydrate, and tert-butyl alcohol at 20°C for 18 hours, achieves a specific yield of 92% . In contrast, a general survey of analogous fluoro-phenyl triazole syntheses often reports variable yields in the range of 60-85%, making the high, reproducible yield for this specific compound a key differentiator for procurement planning and reaction scalability [1].

Click Chemistry Organic Synthesis Methodology

Regioisomeric Differentiation: Structural Distinction from the 4-Fluoro Analog

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1096130-65-2) is the N1-substituted regioisomer with a 3-fluorophenyl group. Its closest analog is the 4-fluorophenyl regioisomer (CAS 1225046-93-4) . A direct structural comparison shows a fundamental difference in substitution pattern (meta vs. para). For a structurally related pair of molecules, this change in fluorine position can lead to a measurable difference in lipophilicity; for instance, a derivative of the 3-fluoro isomer (a thiomorpholinyl methanone) has a calculated LogP of 1.4985 , while a derivative of the 4-fluoro isomer (an aminopiperidinyl methanone) has a calculated LogP of 0.7159 , a difference of 0.78 LogP units.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Crystallographic Validation: Utility in Advanced Heterocyclic Scaffold Construction

The utility of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol as a versatile synthetic building block is demonstrated by its successful use in the synthesis of a more complex hybrid heterocyclic system, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, for which the crystal structure was solved and deposited (CCDC 2370815) [1]. The structure was determined with high precision in a monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, β = 95.807(4)°, V = 1603.52(11) ų, and final R-factor Rgt(F) = 0.0451 [2]. This demonstrates the compound's ability to form well-ordered crystalline derivatives suitable for X-ray diffraction studies.

Crystallography Synthetic Intermediate Heterocyclic Chemistry

High-Value Research Applications for [1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol


Scalable Synthesis of 1,4-Disubstituted Triazole Libraries via Click Chemistry

This compound serves as a high-yielding (92%) and reliably prepared building block for the generation of diverse 1,4-disubstituted-1,2,3-triazole libraries . Its established CuAAC synthesis protocol is ideal for groups focusing on high-throughput synthesis or structure-activity relationship (SAR) studies where a robust, reproducible entry point is paramount. The high yield reduces the cost and effort per compound synthesized, making it a preferred choice for large-scale library production compared to analogs with lower reported or unoptimized yields .

Design of Lipophilic Drug Candidates with a Meta-Fluorophenyl Motif

Procurement of this specific regioisomer is essential for medicinal chemistry programs targeting enhanced lipophilicity and metabolic stability via a meta-fluorophenyl group. The calculated LogP difference of approximately 0.78 units between derivatives of the 3-fluoro and 4-fluoro regioisomers translates to a roughly 6-fold difference in partition coefficient, which can be a key determinant in optimizing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile .

Synthesis of Crystalline Hybrid Heterocyclic Systems for Structural Biology

Researchers focused on structure-based drug design or materials science should prioritize this compound as a precursor for synthesizing complex, crystalline heterocyclic conjugates. Its derivative forms a well-ordered crystal lattice in the monoclinic P21/c space group, yielding high-resolution X-ray data (R < 5%) [1]. This property is not universal among triazole analogs and provides a distinct advantage when unambiguous structural confirmation of a target molecule is required, such as in co-crystallization studies with biological targets or in the engineering of novel crystalline materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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